molecular formula C8H11NOS B13164721 3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one

3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one

Cat. No.: B13164721
M. Wt: 169.25 g/mol
InChI Key: IXWYTTIKHOPTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one is a compound that features a thiophene ring, which is a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Chemical Reactions Analysis

3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Its derivatives are studied for their antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, similar to other thiophene-based compounds . This interaction modulates neurotransmitter levels in the brain, which can have various therapeutic effects.

Comparison with Similar Compounds

3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its biological activity and therapeutic potential.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-2-methyl-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C8H11NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3

InChI Key

IXWYTTIKHOPTCG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.